

IUPAC name for trans-3-Octene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oct-3-ene

Cat. No.: B8807844

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An In-depth Technical Guide to (E)-3-Octene For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkene trans-3-octene, with a primary focus on its official IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The correct IUPAC name for this compound is (E)-**oct-3-ene**.^{[1][2][3]} This document adheres to rigorous scientific standards, presenting quantitative data in structured tables and offering detailed methodologies for key experimental procedures. Visual diagrams generated using Graphviz are included to illustrate logical workflows and naming conventions, providing clarity for complex processes.

IUPAC Nomenclature: From trans to (E)

The designation "trans" is a common and historically used term to describe the stereochemistry of a double bond where substituent groups are on opposite sides. However, for unambiguous and universal identification, the International Union of Pure and Applied Chemistry (IUPAC) has established the E/Z notation system.^[4] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules.

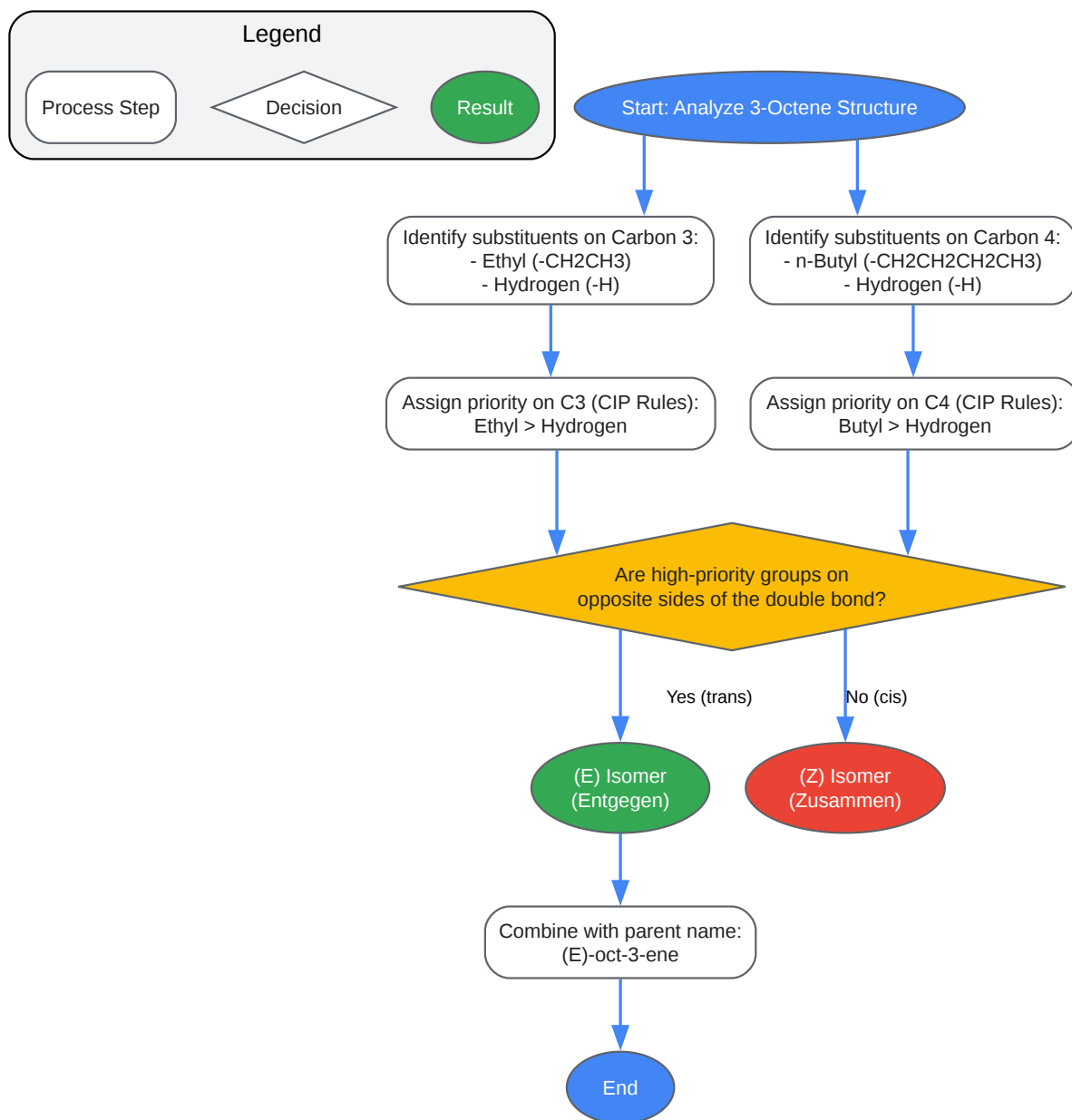
For 3-octene, the double bond is between the third and fourth carbon atoms of an eight-carbon chain. To assign the stereochemical descriptor:

- **Identify Substituents:** Each carbon of the double bond (C3 and C4) is attached to two groups.

- C3 is attached to: an ethyl group ($-\text{CH}_2\text{CH}_3$) and a hydrogen atom ($-\text{H}$).
- C4 is attached to: a n-butyl group ($-\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3$) and a hydrogen atom ($-\text{H}$).
- Assign Priorities: Using the CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons.
 - At C3, Carbon (from the ethyl group) has a higher atomic number than Hydrogen. Thus, the ethyl group is the higher-priority group.
 - At C4, Carbon (from the butyl group) has a higher atomic number than Hydrogen. Thus, the n-butyl group is the higher-priority group.
- Determine Descriptor: The spatial arrangement of the high-priority groups determines the descriptor.
 - In the trans isomer, the high-priority groups (ethyl and n-butyl) are on opposite sides of the double bond.
 - The German word for opposite is entgegen. Therefore, the correct IUPAC descriptor is (E).

[\[4\]](#)

The full IUPAC name is thus (E)-**oct-3-ene**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)



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A flowchart for determining the IUPAC name of trans-3-Octene.

Physicochemical Data

The following tables summarize key physical, chemical, and safety data for (E)-3-octene.

Table 1: General and Physical Properties

Property	Value	Source(s)
IUPAC Name	(E)-oct-3-ene	[2] [5]
Synonyms	trans-3-Octene, (3E)-3-Octene	[1] [2] [3]
CAS Number	14919-01-8	[1] [2] [3]
Molecular Formula	C ₈ H ₁₆	[1] [6]
Molecular Weight	112.21 g/mol	[3]
Appearance	Clear, colorless liquid	[1] [6]
Density	0.716 g/mL at 25 °C	[6] [7] [8]
Boiling Point	121-122 °C	[6] [7] [8]
Melting Point	-110 °C	[9] [10]
Refractive Index (n _{20/D})	1.413	[6] [7] [8]
Vapor Pressure	33 mmHg at 37.7 °C	[7] [10]
Solubility	Insoluble in water; soluble in organic solvents	

Table 2: Safety and Hazard Information

Identifier	Description	Source(s)
GHS Pictograms	Flammable liquid, Aspiration hazard	[1]
Hazard Statements	H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.	[1]
Precautionary Statements	P210, P301+P316, P331, P403+P235, P501	[1]
Risk Codes	R11 (Highly Flammable), R65 (Harmful: may cause lung damage if swallowed)	[6]
Safety Descriptions	S16 (Keep away from sources of ignition), S62 (If swallowed, do not induce vomiting)	[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of (E)-3-octene.

Synthesis via Wittig Reaction

The Wittig reaction is a robust method for creating alkenes from carbonyl compounds. To synthesize (E)-3-octene, propanal can be reacted with the ylide generated from pentyltriphenylphosphonium bromide. Stabilized or semi-stabilized ylides tend to favor the formation of (E)-alkenes.

Materials:

- Pentyltriphenylphosphonium bromide
- Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

- Anhydrous Tetrahydrofuran (THF)
- Propanal
- Pentane
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

- Ylide Generation:
 1. To a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer and a dropping funnel, add pentyltriphenylphosphonium bromide (1.1 equivalents).
 2. Add anhydrous THF via syringe.
 3. Cool the flask to 0 °C in an ice bath.
 4. Slowly add a strong base such as n-BuLi (1.0 equivalent) dropwise to the stirred suspension.
 5. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep red ylide indicates a successful reaction.
- Wittig Reaction:
 1. Cool the ylide solution back to 0 °C.
 2. Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
 3. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Workup and Extraction:

1. Quench the reaction by slowly adding saturated aqueous NH_4Cl .
2. Transfer the mixture to a separatory funnel and extract three times with pentane.
3. Combine the organic layers and wash with brine.
4. Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator. The crude product will contain (E)-3-octene and triphenylphosphine oxide.

Purification by Fractional Distillation

The significant difference in boiling points between 3-octene (approx. 122 °C) and the triphenylphosphine oxide byproduct (>300 °C) allows for effective purification by distillation.

Protocol:

- Assemble a fractional distillation apparatus with a Vigreux column.
- Place the crude product in the distillation flask with boiling chips.
- Heat the flask gently using a heating mantle.
- Discard any initial low-boiling fractions (residual pentane).
- Collect the fraction that distills at 121-123 °C at atmospheric pressure.^{[7][8]} This fraction will be the purified (E)-3-octene.
- Confirm purity using the analytical methods described below.

Analysis and Characterization

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the purity of the sample and verify its molecular weight.

Protocol:

- Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the purified product in a volatile solvent like hexane or dichloromethane.[\[11\]](#)
- GC Method:
 - Column: Use a non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID).
 - Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
 - Injector: 250 °C, splitless injection (1 µL).
 - Oven Program: Initial temperature of 40 °C (hold for 3 min), then ramp at 10 °C/min to 200 °C.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: 35-200 m/z.
 - Solvent Delay: Set a solvent delay to prevent the filament from turning on during the solvent elution.
- Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to C₈H₁₆, with a molecular ion peak (M⁺) at m/z = 112.

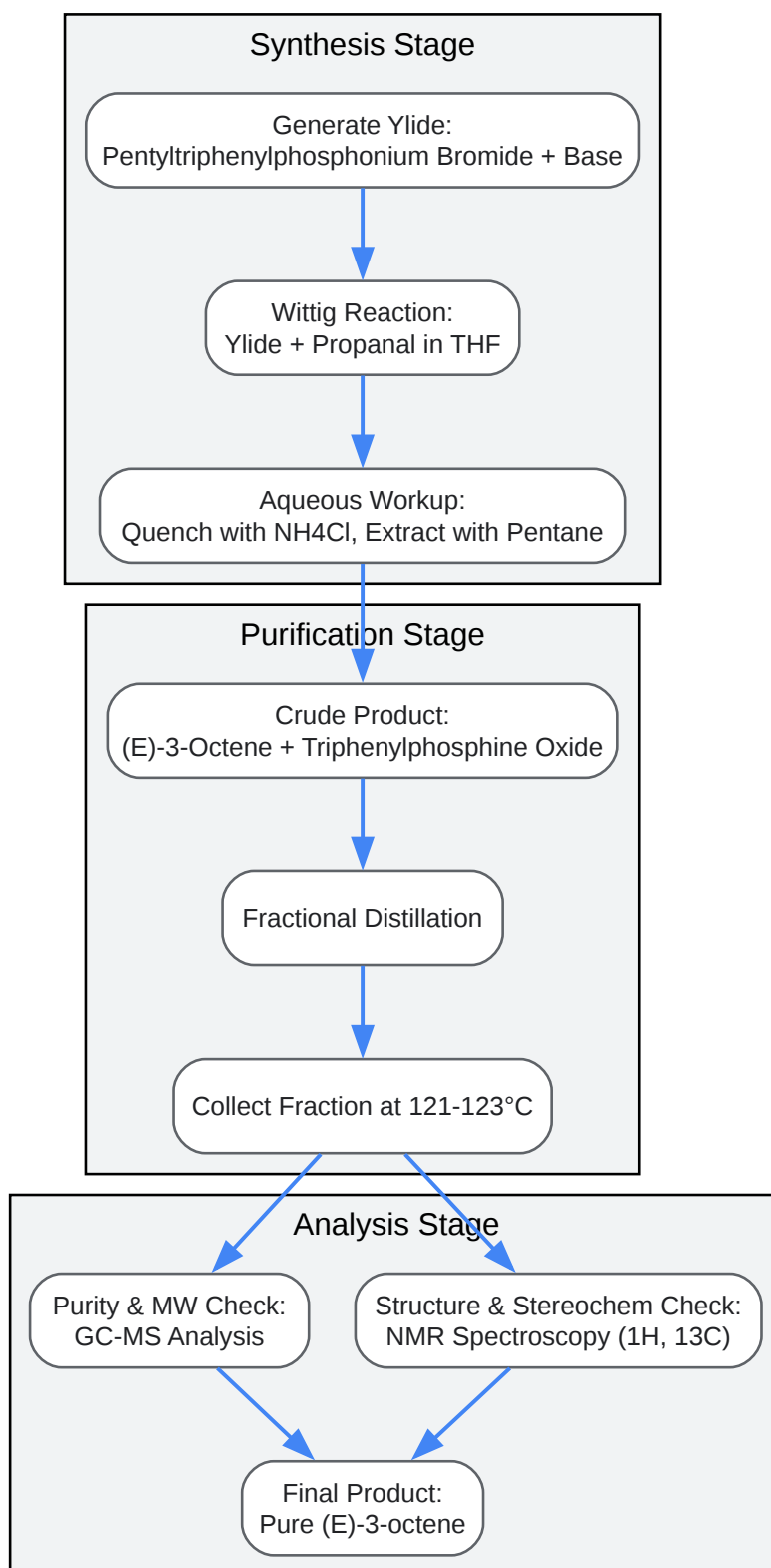
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure and stereochemistry.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition (400 MHz):

- Acquire the spectrum with a standard pulse program.
- Expected Signals: The key diagnostic signals for the (E) isomer are the vinylic protons, which appear as a multiplet around 5.4 ppm. The large coupling constant ($J \approx 15$ Hz) between these protons is characteristic of a trans configuration. Other signals will include multiplets for the allylic protons (~2.0 ppm) and terminal methyl groups (~0.9 ppm).
- ^{13}C NMR Acquisition (100 MHz):
 - Acquire a proton-decoupled spectrum.
 - Expected Signals: The vinylic carbons should appear around 130-135 ppm. The remaining aliphatic carbons will appear in the upfield region (10-40 ppm).



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A workflow for the synthesis and analysis of (E)-3-octene.

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- To cite this document: BenchChem. [IUPAC name for trans-3-Octene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8807844#iupac-name-for-trans-3-octene>]

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